preproendothelin

Molecular weight Protein characterization Endothelin biosynthesis

Preproendothelin (CAS 114540-95-3), also designated preproendothelin-1 (PPET-1), is the full-length 212-amino acid precursor protein encoded by the human EDN1 gene. It undergoes sequential proteolytic processing: removal of the signal sequence yields proendothelin-1 (195 a.a.), which is cleaved at dibasic sites to release the 38-amino acid intermediate Big Endothelin-1 (Big ET-1), and finally Endothelin-Converting Enzyme (ECE) produces the mature 21-amino acid vasoconstrictor peptide Endothelin-1 (ET-1).

Molecular Formula C16H18N2O6
Molecular Weight 0
CAS No. 114540-95-3
Cat. No. B1168534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepreproendothelin
CAS114540-95-3
Synonymspreproendothelin
Molecular FormulaC16H18N2O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preproendothelin (CAS 114540-95-3): The 212-Amino Acid Endothelin-1 Precursor for Biosynthesis and Biomarker Research


Preproendothelin (CAS 114540-95-3), also designated preproendothelin-1 (PPET-1), is the full-length 212-amino acid precursor protein encoded by the human EDN1 gene [1]. It undergoes sequential proteolytic processing: removal of the signal sequence yields proendothelin-1 (195 a.a.), which is cleaved at dibasic sites to release the 38-amino acid intermediate Big Endothelin-1 (Big ET-1), and finally Endothelin-Converting Enzyme (ECE) produces the mature 21-amino acid vasoconstrictor peptide Endothelin-1 (ET-1) [2]. Unlike the mature ET-1 peptide or Big ET-1 fragment, preproendothelin-1 contains additional domains—including NT-proET-1, the Endothelin-Like Domain Peptide (ELDP), and CT-proET-1—that have distinct biological activities and biomarker utilities not replicated by smaller endothelin-pathway peptides [3].

Why Big ET-1 or Mature ET-1 Cannot Substitute for Preproendothelin (CAS 114540-95-3) in Mechanistic and Biomarker Studies


The endothelin biosynthesis pathway produces several distinct molecular species—preproendothelin-1 (212 a.a.; ~24.4 kDa), proendothelin-1 (195 a.a.), Big ET-1 (38 a.a.; ~4.3 kDa), and mature ET-1 (21 a.a.; ~2.5 kDa)—that differ fundamentally in size, domain composition, biological activity, and in vivo clearance kinetics [1]. Critically, peptides derived from the non-ET-1 regions of preproendothelin-1, such as CT-proET-1 and ELDP, exhibit unique properties: CT-proET-1 demonstrates the slowest systemic clearance among proET-1-derived fragments and serves as a superior biomarker of ET-1 synthesis, while ELDP potentiates ET-1-mediated vasoconstriction despite lacking direct vasoactivity itself [2]. Substituting mature ET-1 or Big ET-1 for preproendothelin-1 in biosynthesis, biomarker discovery, or functional studies would omit these pharmacologically and diagnostically relevant domains, leading to incomplete or misleading conclusions.

Preproendothelin (CAS 114540-95-3): Head-to-Head Quantitative Differentiation Against Closest Analogs


Molecular Weight Differentiation: Preproendothelin-1 (24.4 kDa) vs. Big ET-1 (4.3 kDa) vs. Mature ET-1 (2.5 kDa)

Preproendothelin-1 (CAS 114540-95-3) is the full-length 212-amino acid precursor with a calculated molecular weight of approximately 24,425 Da, which is substantially larger than its downstream processing products: Big Endothelin-1 (Big ET-1, 38 a.a., ~4.3 kDa) and mature Endothelin-1 (ET-1, 21 a.a., ~2.5 kDa) [1]. The ~5.7-fold mass difference between preproendothelin-1 and Big ET-1 and the ~9.8-fold difference versus ET-1 are critical for experimental design in SDS-PAGE, Western blotting, and mass spectrometry-based assays where molecular weight discrimination is required [2].

Molecular weight Protein characterization Endothelin biosynthesis

Vasoconstrictor Potency: Big ET-1 Is >100-Fold Less Potent Than Mature ET-1; Preproendothelin-1 Requires Complete Processing for Activity

In isolated perfused rat heart preparations, mature ET-1 reduced coronary flow with an IC50 of 12 pM, whereas Big ET-1 required a concentration of 2 nM to achieve comparable effect, representing a >100-fold potency difference [1]. In cultured rat aortic endothelial cells, ET-1 induced arachidonic acid release with an EC50 of 0.5 ± 0.1 nM versus Big ET-1 at 1.0 ± 0.4 nM, and inositol phosphate formation with EC50 values of 10.0 ± 2.0 nM (ET-1) versus 35.0 ± 6.0 nM (Big ET-1) [2]. In human vascular smooth muscle, Big ET-1 exhibited an EC50 of 42.7 nM for contraction [3]. Preproendothelin-1 itself lacks direct vasoconstrictor activity and requires complete processing through Big ET-1 to ET-1, making it the essential starting material for studying the entire biosynthetic pathway rather than a direct pharmacological agent.

Vasoconstriction Potency comparison Coronary flow

Biomarker Clearance Kinetics: CT-proET-1 (from Preproendothelin-1) Has the Slowest Systemic Clearance vs. NT-proET-1 and ELDP

Three distinct peptide fragments are co-secreted during preproendothelin-1 processing: NT-proET-1 (ppET-1[18–50]), ELDP (ppET-1[93–166]), and CT-proET-1 (ppET-1[169–212]). Following intravenous injection in anaesthetised rats, NT-proET-1 displayed the most rapid clearance (<5 min to near-baseline), while CT-proET-1 exhibited the slowest systemic clearance, with approximately 8% of initial values remaining at 40 minutes post-injection [1]. This differential clearance provides a biological basis for CT-proET-1 being a superior biomarker of ET-1 synthesis compared to NT-proET-1 or ELDP, and CT-proET-1 levels are elevated in patients with chronic heart failure [2]. These fragments are only generated from the full-length preproendothelin-1 precursor and are not present in Big ET-1 or mature ET-1 preparations.

Biomarker Clearance kinetics CT-proET-1

ELDP (from Preproendothelin-1) Enhances ET-1 Vasoconstriction Without Direct Vasoactivity—a Unique Pharmacological Property Absent in Big ET-1 and ET-1

The Endothelin-Like Domain Peptide (ELDP, ppET-1[93–166]) derived from preproendothelin-1 contains an evolutionarily conserved endothelin-like domain sequence. On isolated rat arteries, ELDP alone lacked direct vasoconstrictor effects; however, it significantly enhanced ET-1-induced vasoconstriction and prolonged the blood pressure increase when co-administered with ET-1 in anaesthetised rats [1]. This modulatory activity is entirely absent from Big ET-1 and mature ET-1 preparations, representing a functionally unique domain that can only be studied using the full-length preproendothelin-1 sequence or its specific fragments.

ELDP Vasoconstriction modulation Endothelin-like domain

ECE-1a Processes Big ET-1 More Efficiently Than Other Big ET Isoforms—Preproendothelin-1 as the Physiologically Preferred Substrate

Endothelin-Converting Enzyme-1a (ECE-1a), the principal processing enzyme, demonstrates isoform selectivity: it processes Big ET-1 (derived from preproendothelin-1) more efficiently than Big ET-2 or Big ET-3 isoforms, which differ primarily in their C-terminal tail sequences (residues 22–38 of Big ET-1) [1]. In human vascular smooth muscle, the EC50 for Big ET-1-induced contraction was 42.7 nM versus 99.0 nM for Big ET-2(1-38), and concentration-response curves to Big ET-2(1-37) were incomplete at 300 nM [2]. Furthermore, ECE-1 converts proendothelin-1 approximately 10 times more readily than proendothelin-3 [3]. This substrate preference means that preproendothelin-1 is the most physiologically relevant precursor for studying ECE activity and for screening ECE inhibitors.

ECE-1a Substrate specificity Endothelin processing

Tissue-Specific Preproendothelin Isoform Expression: ppET-1 Is Negligible in Human Gallbladder Where ppET-2 Dominates

In human gallbladder tissue, mRNA for preproendothelin-2 (ppET-2) was highly expressed in all samples analyzed, whereas mRNA for preproendothelin-1 (ppET-1) was present in negligible quantities, and mRNA for preproendothelin-3 (ppET-3) was undetectable [1]. This tissue-specific expression pattern demonstrates that the three preproendothelin isoforms are not functionally redundant and cannot be used interchangeably in tissue-specific expression or functional studies. Selecting the correct preproendothelin isoform is critical when investigating organ-specific endothelin biology.

Tissue expression Isoform specificity Gallbladder

Preproendothelin (CAS 114540-95-3): High-Value Application Scenarios for Procurement Decision-Making


Endothelin Biosynthesis and Proteolytic Processing Studies Requiring the Full-Length Precursor

Preproendothelin-1 (CAS 114540-95-3) is the only commercially available form that contains the complete 212-amino acid sequence, enabling investigation of the sequential cleavage events from preproendothelin-1 → proendothelin-1 → Big ET-1 → mature ET-1 [1]. Its 24.4 kDa molecular weight provides clear electrophoretic resolution from downstream products in pulse-chase and Western blot analyses. Unlike Big ET-1 or mature ET-1, preproendothelin-1 expression in heterologous systems (e.g., COS cells, baculovirus-infected insect cells) recapitulates the full biosynthetic pathway and yields biologically active ET-1, making it the essential starting material for ECE inhibitor screening and processing mechanism studies [2].

CT-proET-1 Biomarker Assay Development and Diagnostic Kit Manufacturing

CT-proET-1 (ppET-1[169–212]), a fragment uniquely derived from the C-terminus of preproendothelin-1, exhibits the slowest systemic clearance among co-secreted proET-1 fragments, with ~8% of initial plasma levels remaining 40 minutes post-bolus in rats, compared to NT-proET-1 which clears within 5 minutes [1]. This superior pharmacokinetic stability has established CT-proET-1 as a clinically validated biomarker for heart failure, resistant hypertension, and acute coronary syndrome [2]. Preproendothelin-1 is the requisite immunogen for generating CT-proET-1-specific monoclonal antibodies and for preparing assay calibrators, as neither Big ET-1 nor mature ET-1 contains this C-terminal epitope.

ELDP-Mediated Potentiation of ET-1 Responses in Vascular Pharmacology

The Endothelin-Like Domain Peptide (ELDP, ppET-1[93–166]) derived from preproendothelin-1 lacks direct vasoconstrictor activity on isolated arteries yet significantly enhances ET-1-induced vasoconstriction and prolongs blood pressure elevation in vivo [1]. This modulatory function operates independently of established endothelin receptor subtypes and may explain why endothelin receptor antagonists show limited efficacy in certain fibrotic and oncologic conditions [2]. Preproendothelin-1 is the exclusive source material for ELDP synthesis and characterization; Big ET-1 and mature ET-1 preparations do not contain this domain.

ECE-1a Substrate Selectivity Profiling and Inhibitor Screening

ECE-1a processes Big ET-1 (derived from preproendothelin-1) with higher catalytic efficiency than Big ET-2 or Big ET-3 isoforms: the EC50 for Big ET-1-induced human vascular smooth muscle contraction is 42.7 nM versus 99.0 nM for Big ET-2(1-38), with Big ET-2(1-37) failing to achieve complete concentration-response curves at 300 nM [1]. Additionally, ECE-1 converts proendothelin-1 approximately 10-fold more efficiently than proendothelin-3 [2]. Preproendothelin-1 is therefore the preferred substrate for developing and validating ECE inhibitor screening assays, ensuring maximal signal-to-noise ratios and physiological relevance.

Quote Request

Request a Quote for preproendothelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.